N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide
Description
N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a dimethylpropanamide moiety
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGMTRJJIWRGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150783-39-4 | |
| Record name | 4'-CHLORO-2,2-DIMETHYL-2'-NITROPROPIONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-2-nitroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chloro-2-nitroaniline+2,2-dimethylpropanoyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: N-(4-chloro-2-aminophenyl)-2,2-dimethylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitroaniline and 2,2-dimethylpropanoic acid.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as a pharmacological agent. Its structural characteristics suggest it may serve as an inhibitor for various enzymes involved in disease processes.
- Enzyme Inhibition : Research indicates that N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide can inhibit specific enzymes critical in metabolic pathways. For example, studies have shown its effectiveness against certain kinases and proteases, which are often implicated in cancer progression and other diseases .
- Anticancer Activity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways essential for tumor growth .
The biological activities of this compound extend beyond mere enzyme inhibition:
- Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for further development as an antimicrobial agent .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases. These studies suggest that the compound may help mitigate oxidative stress and neuronal damage .
Case Studies and Research Findings
Several studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide depends on its specific application. In general, the compound may interact with biological targets through its nitro and chloro substituents, which can participate in various chemical interactions such as hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites on proteins or enzymes. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- N-(4-chloro-2-nitrophenyl)acetamide
- N-(4-chloro-2-nitrophenyl)benzamide
- N-(4-chloro-2-nitrophenyl)butanamide
Comparison: N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide is unique due to the presence of the 2,2-dimethylpropanamide moiety, which imparts steric hindrance and influences the compound’s reactivity and interactions. Compared to N-(4-chloro-2-nitrophenyl)acetamide, which has a simpler acetamide group, the 2,2-dimethylpropanamide derivative may exhibit different physical and chemical properties, such as solubility and stability. The presence of the bulky dimethyl groups can also affect the compound’s biological activity and its ability to interact with molecular targets.
Biological Activity
N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide is a synthetic organic compound notable for its unique structural features, including a chlorinated aromatic ring and a nitro group. These characteristics significantly influence its biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores the biological activity of this compound, detailing its mechanisms of action, potential applications, and comparative analysis with similar compounds.
Structural Characteristics
The compound's structure can be represented as follows:
The presence of the 4-chloro and 2-nitro substituents on the phenyl ring enhances its reactivity and biological interactions. The 2,2-dimethylpropanamide moiety adds steric hindrance, which may affect its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The nitro and chloro groups can participate in:
- Hydrogen bonding
- Hydrophobic interactions
- Covalent bonding with nucleophilic sites on proteins or enzymes
These interactions can lead to significant alterations in the activity or function of the target molecules, making it a candidate for enzyme inhibition and other pharmacological applications.
Medicinal Chemistry
Research indicates that this compound may serve as an inhibitor of specific enzymes, potentially leading to applications in drug development aimed at treating various diseases, including cancer and infections. The nitro group suggests possible antimicrobial and anticancer properties, which are currently being explored through medicinal chemistry.
Case Studies
- Enzyme Inhibition : Studies have shown that this compound interacts with specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the nitro group may enhance its efficacy by disrupting bacterial cell function.
- Pharmacological Properties : A review highlighted the pharmacological potential of compounds with similar structures, emphasizing their roles in modulating immune responses and inhibiting inflammatory pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-aminophenyl)-2,2-dimethylpropanamide | Contains an amino group instead of a nitro group | Different reactivity due to amino functionality |
| N-(4-chlorophenyl)acetamide | Acetamide instead of 2,2-dimethylpropanamide | Alters solubility and reactivity |
| N-(4-chlorophenyl)benzamide | Benzamide group leading to different properties | Enhanced stability compared to simpler amides |
| N-(4-aminophenyl)propionamide | Propionamide group rather than 2,2-dimethyl | Variations in biological activity |
This table illustrates how the structural features impact the reactivity and biological activity of these compounds. The bulky dimethyl groups in this compound contribute to its unique pharmacological profile compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide?
- Methodology : The compound can be synthesized via nucleophilic substitution of 4-chloro-2-nitroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., NaOH) under anhydrous conditions. Optimization of reaction time (12–24 hours) and temperature (0–5°C for controlled acylation) is critical to minimize side reactions. Purification via column chromatography (hexane:ethyl acetate) yields >80% purity .
- Validation : Confirm product identity using and NMR to detect characteristic peaks: aromatic protons (δ 7.5–8.5 ppm), amide carbonyl (δ 165–170 ppm), and tert-butyl group (δ 1.2–1.4 ppm) .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Approach : Combine NMR, NMR, and IR spectroscopy:
- IR : Amide C=O stretch (~1650 cm) and nitro group absorption (~1520 cm).
- NMR : Aromatic protons adjacent to nitro and chloro substituents show distinct splitting patterns due to electron-withdrawing effects .
Advanced Research Questions
Q. How does the nitro group influence electronic delocalization in the amide moiety?
- Mechanistic Insight : The nitro group’s strong electron-withdrawing nature polarizes the amide bond, shortening the C–N bond (1.333 Å vs. typical 1.35 Å) and elongating the C=O bond (1.242 Å vs. 1.23 Å), as observed in X-ray studies. This delocalization enhances resonance stabilization, affecting reactivity in substitution reactions .
- Computational Support : Density Functional Theory (DFT) calculations reveal reduced electron density on the amide nitrogen, corroborating experimental bond length deviations .
Q. What strategies mitigate contradictions in crystallographic and spectroscopic data?
- Case Study : Discrepancies in NMR shifts (e.g., carbonyl carbon) vs. X-ray bond lengths can arise from dynamic effects in solution. Validate via:
- Cross-Verification : Compare solid-state (X-ray) and solution (NMR) data.
- Temperature-Dependent NMR : Probe conformational flexibility (e.g., amide rotation barriers) .
Q. How can derivatives of this compound be synthesized for structure-activity studies?
- Advanced Derivatization :
- Boronate Esters : Introduce a tetramethyl-1,3,2-dioxaborolane group via Suzuki coupling (e.g., using Pd catalysts) for pharmacological probing .
- Reduction of Nitro Group : Catalytic hydrogenation (H, Pd/C) yields N-(4-chloro-2-aminophenyl)-2,2-dimethylpropanamide, a precursor for bioactive analogs .
Methodological Challenges
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods due to potential respiratory irritation (STOT SE3 classification) .
Q. How can computational modeling optimize reaction conditions for scale-up?
- Workflow :
Reaction Simulation : Use Gaussian or ORCA to model transition states (e.g., acylation energy barriers).
Solvent Screening : Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics via COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
